

ABT-046: A Selective DGAT-1 Inhibitor for Metabolic Disease Research

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Compound of Interest

Compound Name: ABT-046

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT-1) is a pivotal enzyme in the terminal step of triglyceride synthesis, playing a crucial role in dietary fat absorption and storage. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of **ABT-046**, a potent and selective DGAT-1 inhibitor. While specific detailed preclinical data and protocols for **ABT-046** are not extensively available in public literature, this document consolidates the known properties of **ABT-046** and supplements this with representative data and established experimental methodologies from other well-characterized selective DGAT-1 inhibitors to provide a thorough technical resource for the scientific community.

Introduction to DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1] This process is central to the storage of excess energy as neutral lipids within lipid droplets. DGAT-1 is highly expressed in the small intestine, where it is essential for the absorption of dietary fats, and also plays a role in triglyceride synthesis in the liver and adipose tissue.[2]

Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 leads to resistance to diet-induced obesity and improved insulin sensitivity.[3] These findings have spurred the development of small molecule inhibitors of DGAT-1 as potential therapeutics for metabolic diseases. These inhibitors aim to reduce the absorption of dietary fat and modulate lipid metabolism, thereby offering a potential treatment for obesity, hyperlipidemia, and type 2 diabetes.[3]

ABT-046 has been identified as a potent and selective inhibitor of DGAT-1, demonstrating significant promise in preclinical models. This guide will detail its known characteristics and provide context through the lens of other well-studied DGAT-1 inhibitors.

ABT-046: Core Properties and In Vitro Profile

ABT-046 is a small molecule inhibitor designed for high potency and selectivity against DGAT-1.

Chemical Structure:

- CAS Number: 1031336-60-3[4]

(The full IUPAC name for **ABT-046** is not publicly available at the time of this writing.)

In Vitro Potency and Selectivity

ABT-046 demonstrates nanomolar potency against both human and mouse DGAT-1. A key characteristic of a valuable tool compound and potential therapeutic is its selectivity for the intended target over other related enzymes. **ABT-046** shows high selectivity for DGAT-1 over the closely related isoform, DGAT-2.[5]

Parameter	Value	Species	Notes
IC50 vs. DGAT-1	8 nM	Human	[5]
IC50 vs. DGAT-1	8 nM	Mouse	[5]
IC50 vs. DGAT-2	No inhibition	Human	[5]
IC50 (TG formation)	78 nM	-	In HeLa cells expressing human DGAT-1.[5]

In Vitro Permeability and Metabolism

Early assessment of drug-like properties is crucial in drug development. **ABT-046** exhibits favorable in vitro characteristics suggesting good potential for oral bioavailability.

Parameter	Value	System	Notes
Permeability (Caco-2)	High	Caco-2 cells	Efflux ratio of 1.4 at 0.5 μ M and 1.1 at 5 μ M.[5]
Metabolic Stability	Negligible turnover	Microsomes	In both mouse and human liver microsome preparations.[5]

In Vivo Pharmacodynamics and Efficacy

The in vivo efficacy of **ABT-046** has been demonstrated in rodent models, showing a dose-dependent reduction in postprandial triglycerides, a key measure of DGAT-1 inhibition in the gut.

Oral Lipid Tolerance Test (OLTT) in Mice

An oral lipid tolerance test is a standard in vivo model to assess the effect of a compound on the absorption of dietary fat. In this assay, fasted animals are administered the test compound prior to a lipid challenge (e.g., corn oil), and plasma triglyceride levels are monitored over time.

Study in CD-1 Mice: A single oral dose of **ABT-046** resulted in a significant and dose-dependent reduction in postprandial serum triglycerides.[5]

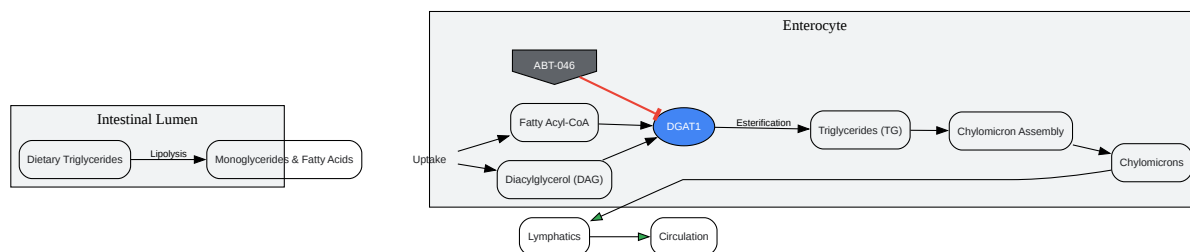
Dose (mg/kg)	Triglyceride Reduction (vs. Vehicle)	Plasma Exposure (C2h, µg/mL)
0.03	40%	0.033
0.3	60%	0.36
3.0	90%	3.10

Study in Diet-Induced Obesity (DIO) Mice: In a model of diet-induced obesity, a single 0.3 mg/kg oral dose of **ABT-046** was sufficient to abolish the postprandial triglyceride excursion.[5]

Signaling and Experimental Workflows

DGAT-1 Signaling Pathway in Triglyceride Synthesis

DGAT-1 is a key enzyme in the Kennedy pathway of triglyceride synthesis. Its activity is influenced by the availability of its substrates, diacylglycerol (DAG) and fatty acyl-CoAs, which are derived from dietary fats or de novo lipogenesis. The expression of the DGAT1 gene can be regulated by various transcription factors and signaling pathways, including those responsive to insulin and glucose levels.

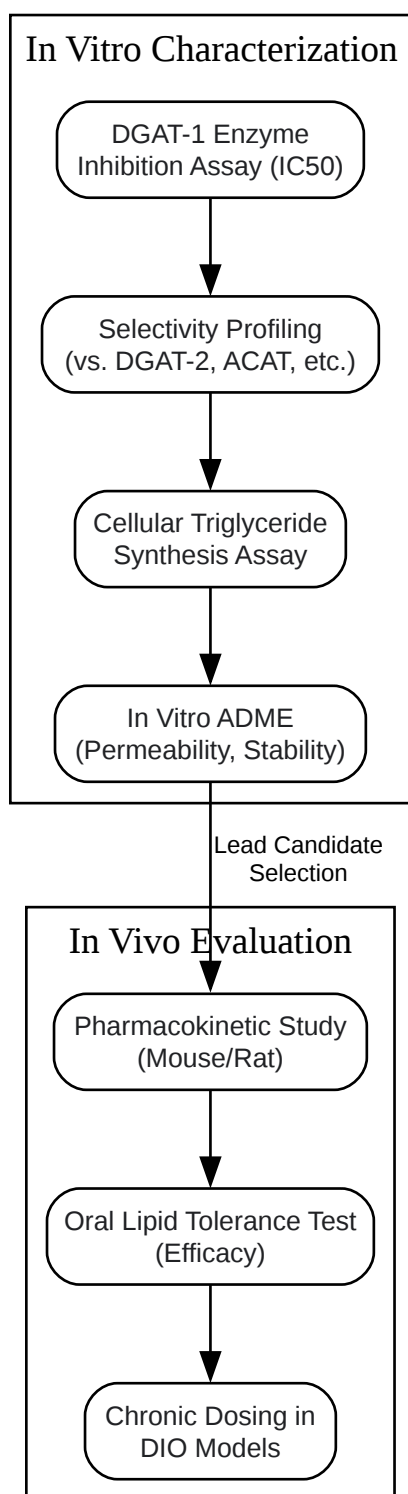


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DGAT-1 role in dietary fat absorption.

Experimental Workflow for Evaluating DGAT-1 Inhibitors

The evaluation of a novel DGAT-1 inhibitor typically follows a staged approach, from initial in vitro characterization to in vivo efficacy studies.



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Workflow for DGAT-1 inhibitor evaluation.

Detailed Experimental Protocols (Representative)

While specific protocols for **ABT-046** are not publicly available, the following sections detail standardized and widely used methods for evaluating selective DGAT-1 inhibitors. These protocols are based on published studies of similar compounds like T-863 and A-922500.[\[5\]](#)[\[6\]](#)[\[7\]](#)

In Vitro DGAT-1 Enzyme Inhibition Assay (Radiolabeled)

This assay directly measures the enzymatic activity of DGAT-1 and the inhibitory potential of a test compound.

Materials:

- Human recombinant DGAT-1 enzyme (microsomal preparation)
- Substrates: [¹⁴C]-labeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (DAG)
- Assay buffer: Tris-HCl buffer containing MgCl₂ and bovine serum albumin (BSA)
- Test compound (e.g., **ABT-046**) dissolved in DMSO
- Thin-layer chromatography (TLC) plates
- Scintillation counter and fluid

Procedure:

- Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT-1 enzyme preparation.
- Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the reaction by adding the [¹⁴C]-oleoyl-CoA.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

- Stop the reaction by adding a solution of isopropanol/heptane/water.
- Extract the lipids, where the newly synthesized radiolabeled triglycerides will partition into the organic phase.
- Separate the triglyceride fraction using TLC.
- Quantify the amount of radiolabeled triglyceride by scraping the corresponding spot from the TLC plate and measuring radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Acute Oral Lipid Tolerance Test (OLTT) in Mice

This protocol assesses the acute effect of a DGAT-1 inhibitor on postprandial hyperlipidemia in a rodent model.^[6]

Materials:

- DGAT-1 inhibitor (e.g., **ABT-046**)
- Vehicle (e.g., 0.5% methylcellulose)
- Corn oil or olive oil
- Male C57BL/6 mice (8-10 weeks old)
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- Triglyceride assay kit

Procedure:

- Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.
- Fast the mice for 4-6 hours before the experiment.
- Prepare a homogenous suspension or solution of the DGAT-1 inhibitor in the chosen vehicle at the desired concentration.
- Administer the DGAT-1 inhibitor or vehicle to the mice via oral gavage.
- After a set time to allow for drug absorption (e.g., 30-60 minutes), administer an oral bolus of corn oil (e.g., 10 μ L/g body weight).
- Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (before the lipid challenge) and at various time points post-challenge (e.g., 1, 2, 4, and 6 hours).
- Separate plasma by centrifugation.
- Measure plasma triglyceride concentrations using a commercial assay kit.
- Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the total postprandial triglyceride excursion.

Conclusion

ABT-046 is a potent and selective DGAT-1 inhibitor with promising in vitro and in vivo characteristics for the potential treatment of metabolic diseases. Its high potency, selectivity over DGAT-2, and favorable in vitro ADME profile, combined with demonstrated efficacy in reducing postprandial hyperlipidemia in preclinical models, underscore the potential of this compound. While a comprehensive public dataset for **ABT-046** is not available, the information presented in this guide, supplemented with established methodologies for this class of inhibitors, provides a valuable resource for researchers in the field of metabolic disease and drug discovery. Further investigation into the full pharmacokinetic and pharmacodynamic profile of **ABT-046** and similar compounds will be critical in advancing our understanding of the therapeutic potential of DGAT-1 inhibition.

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